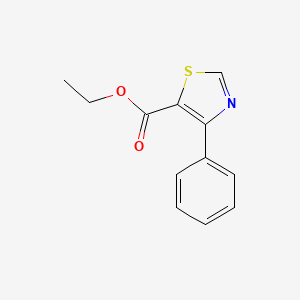

Ethyl 4-phenylthiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

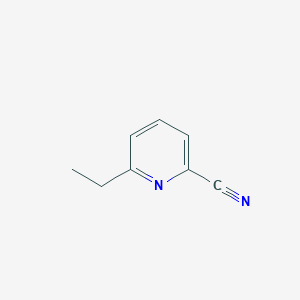

Ethyl 4-phenylthiazole-5-carboxylate is a chemical compound with the CAS Number: 99822-80-7 . It has a molecular weight of 233.29 and its molecular formula is C12H11NO2S .

Synthesis Analysis

The synthesis of Ethyl 4-phenylthiazole-5-carboxylate can be achieved from Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields Ethyl 4-phenylthiazole-5-carboxylate .

Molecular Structure Analysis

The molecular structure of Ethyl 4-phenylthiazole-5-carboxylate is represented by the formula C12H11NO2S . The average mass is 233.286 Da and the monoisotopic mass is 233.051056 Da .

Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .

Physical And Chemical Properties Analysis

Ethyl 4-phenylthiazole-5-carboxylate is a solid at room temperature . The compound should be stored in a dry room .

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Ethyl 4-phenylthiazole-5-carboxylate and its derivatives are primarily investigated in the field of synthetic and medicinal chemistry. A notable study involved the use of ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor for synthesizing analogs through Michael-like addition of various secondary amines, exploring the use of primary amines as well (Boy & Guernon, 2005). Another study detailed the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, confirming their structures through various spectroscopic techniques and investigating their antimicrobial activities against a range of bacterial and fungal strains (Desai, Bhatt & Joshi, 2019).

Photophysical and Photochemical Studies

Ethyl 4-phenylthiazole-5-carboxylate derivatives have also been studied for their photophysical properties. A research highlighted the synthesis of ethyl 2-arythiazole-5-carboxylates through photochemical reactions and analyzed their photophysical properties, as well as their ability to act as singlet-oxygen sensitizers (Amati et al., 2010).

Applications in Drug Discovery

In the realm of drug discovery, specific ethyl 4-phenylthiazole-5-carboxylate derivatives have been designed and synthesized for targeting Mycobacterium tuberculosis GyrB inhibitors. These compounds were evaluated for their in vitro activity and cytotoxicity, with some showing promising activity and low cytotoxicity (Jeankumar et al., 2013).

Safety And Hazards

The safety information for Ethyl 4-phenylthiazole-5-carboxylate includes several hazard statements: H302-H315-H320-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Relevant Papers

The relevant papers for Ethyl 4-phenylthiazole-5-carboxylate include a study on the synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-b]pyridines and thiazolo [5′,4′:5,6]pyrano [2,3-d]pyrimidine derivatives . Another paper discusses the design, synthesis, and biological evaluation of 1H-pyrazole-5 .

Propiedades

IUPAC Name |

ethyl 4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-10(13-8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBSBLCFFDSRJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CS1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-phenylthiazole-5-carboxylate | |

CAS RN |

99822-80-7 |

Source

|

| Record name | Ethyl 4-phenylthiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)

![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)

![1-Oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1314174.png)